N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride
CAS No.: 1396765-51-7
Cat. No.: VC7063861
Molecular Formula: C26H25ClN4O3S
Molecular Weight: 509.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396765-51-7 |
|---|---|
| Molecular Formula | C26H25ClN4O3S |
| Molecular Weight | 509.02 |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-2-yloxyacetamide;hydrochloride |
| Standard InChI | InChI=1S/C26H24N4O3S.ClH/c1-32-21-9-10-23-24(16-21)34-26(28-23)30(13-4-12-29-14-11-27-18-29)25(31)17-33-22-8-7-19-5-2-3-6-20(19)15-22;/h2-3,5-11,14-16,18H,4,12-13,17H2,1H3;1H |
| Standard InChI Key | DJZVZSYMCZSBDA-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)COC4=CC5=CC=CC=C5C=C4.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central acetamide backbone bridging two nitrogen-containing heterocycles: a 6-methoxybenzo[d]thiazol-2-yl group and a 3-(1H-imidazol-1-yl)propyl chain. A naphthalen-2-yloxy substituent extends from the acetamide carbonyl, contributing aromatic bulk. The hydrochloride salt enhances solubility for experimental applications .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-2-yloxyacetamide;hydrochloride |
| Molecular Formula | C₂₆H₂₄ClN₄O₃S |
| Molecular Weight | 509.0 g/mol |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)N(C(=O)COC3=CC4=C(C=CC=C4)C=C3)CCCN5C=CN=C5.Cl |
| InChIKey | UVNCTBILTAQIHX-UHFFFAOYSA-N |
| CAS Registry Number | 1396765-51-7 |
Structural Features
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Benzothiazole Core: The 6-methoxybenzo[d]thiazol-2-yl group is a privileged scaffold in drug discovery, known for intercalating with DNA and modulating kinase activity .
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Imidazole-Propyl Chain: The 3-(1H-imidazol-1-yl)propyl substituent introduces a basic nitrogen center, facilitating interactions with biological targets such as histidine residues or metal ions .
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Naphthalen-2-yloxy Group: This hydrophobic moiety enhances membrane permeability and may engage in π-π stacking with aromatic amino acids .
Synthesis and Characterization
Synthetic Pathways
The parent compound (CID 44021639) is synthesized via a multi-step sequence:
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Condensation Reaction: Reacting 6-methoxybenzo[d]thiazol-2-amine with chloroacetyl chloride forms the acetamide intermediate.
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Alkylation: Introducing the 3-(1H-imidazol-1-yl)propyl group via nucleophilic substitution using 1-(3-chloropropyl)imidazole.
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Etherification: Coupling with 2-naphthol under basic conditions yields the naphthalen-2-yloxyacetamide derivative .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, confirmed by elemental analysis and mass spectrometry .
Spectroscopic Characterization
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¹H NMR: Signals at δ 6.80–7.57 ppm correspond to imidazole and naphthalene protons. Methoxy (-OCH₃) protons resonate at δ 3.85 ppm, while methylene groups adjacent to nitrogen appear at δ 3.05–4.38 ppm .
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¹³C NMR: Carbonyl carbons (C=O) are observed at δ 160.8 ppm. Aromatic carbons of the benzothiazole and naphthalene rings appear between δ 119.9–138.8 ppm .
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IR Spectroscopy: Strong absorption at 1651 cm⁻¹ confirms the acetamide carbonyl group .
Biological Activity and Mechanistic Insights
Mitochondrial Apoptosis Pathway
Analogous compounds upregulate pro-apoptotic Bax and downregulate anti-apoptotic Bcl-2, triggering caspase-3/7 activation . The imidazole moiety may chelate zinc ions, destabilizing mitochondrial membranes and releasing cytochrome c .
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Isoxazole Derivative 20c | Colo205 | 5.04 | p53 activation, caspase cascade |
| Target Compound (Inferred) | - | - | DNA intercalation, Bax/Bcl-2 modulation |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Solubility: The hydrochloride salt improves aqueous solubility (>10 mg/mL in PBS at pH 7.4), critical for in vitro assays .
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Stability: Susceptible to hydrolysis under acidic conditions due to the acetamide bond. Store at -20°C in desiccated form .
Drug-Likeness
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Lipinski’s Rule: Molecular weight (509.0 g/mol) exceeds 500 Da, suggesting potential bioavailability challenges. The naphthalene group may improve passive diffusion .
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Predicted LogP: ~3.2 (moderate lipophilicity), favoring blood-brain barrier penetration .
Applications and Future Directions
Therapeutic Prospects
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Oncology: Potential as a chemosensitizer in p53-mutant cancers, leveraging synergistic effects with DNA-damaging agents.
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Neurology: Imidazole’s affinity for histamine receptors hints at applications in neurodegenerative disorders .
Research Gaps
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In Vivo Efficacy: No pharmacokinetic or toxicity data are available.
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Target Identification: Proteomic studies are needed to map interaction partners.
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